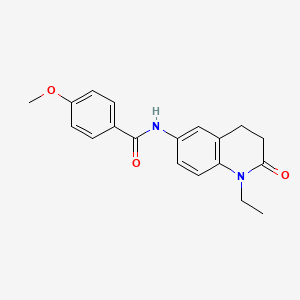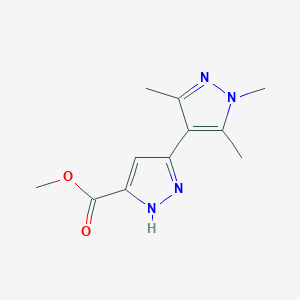
methyl 1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazole derivatives, including methyl 1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxylate, involves regioselective reactions and strategic functional group manipulations. For instance, the halo- and carbodesilylation reactions of trimethylsilyl-1-methylpyrazoles, as described by Effenberger and Krebs (1984), highlight the regioselective transformations applicable to synthesizing complex pyrazole structures (Effenberger & Krebs, 1984). Such methodologies underscore the synthetic versatility of pyrazole derivatives, providing pathways to introduce various substituents crucial for obtaining the target compound.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including methyl 1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxylate, is characterized by X-ray crystallography and NMR spectroscopy. The study by Goddard et al. (1999) on NH-pyrazoles bearing only C-methyl substituents, including 4-methylpyrazole, reveals insights into the hydrogen-bonded structures and tautomeric forms of these molecules (Goddard et al., 1999). Such structural elucidations are fundamental in understanding the chemical behavior and reactivity of methyl 1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxylate.
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, reflecting their chemical properties. The reaction of 5-amino-1-phenylpyrazole-4-carbonitriles with dimethyl acetylenedicarboxylate, leading to the formation of trimethyl 4,8-dioxo-1-phenyl-4,5,5a,8-tetrahydro-1H-pyrazolo[3,4-e]indolizine-5,5a,6-tricarboxylate derivatives as reported by Tominaga et al. (1997), demonstrates the reactivity of pyrazole rings towards electrophilic and nucleophilic reagents (Tominaga et al., 1997).
科学的研究の応用
Regioselective Synthesis and Derivatization
Regioselective Halo- and Carbodesilylation of Pyrazoles : Research demonstrates the regioselective synthesis of halo- and carbodesilylated pyrazoles, highlighting the potential for creating structurally diverse pyrazole derivatives. This process allows for the selective introduction of functional groups at specific positions on the pyrazole ring, expanding the utility of pyrazole compounds in organic synthesis and potentially offering pathways for the synthesis of compounds including methyl 1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxylate (Effenberger & Krebs, 1984).
Lithiation and Functionalization
Alpha-Lithiation of N-Alkyl Groups in Pyrazoles : This study explores the selective lithiation at the alpha position of N-alkyl groups in pyrazoles, a key step in functionalizing these compounds for further chemical transformations. Such methodologies could be essential for modifying the pyrazole core of methyl 1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxylate to achieve specific properties or reactivities (Katritzky et al., 1983).
Corrosion Inhibition
Inhibitory Action of Bipyrazolic Type Organic Compounds : Some pyrazole derivatives show significant inhibitory effects on the corrosion of pure iron in acidic media. This suggests potential applications of methyl 1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxylate and similar compounds in corrosion protection, highlighting the chemical's importance beyond pharmaceuticals (Chetouani et al., 2005).
特性
IUPAC Name |
methyl 3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-6-10(7(2)15(3)14-6)8-5-9(13-12-8)11(16)17-4/h5H,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWVXKWTTFXTGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-4-methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2496515.png)
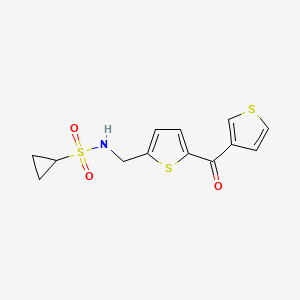
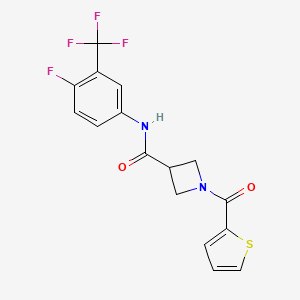
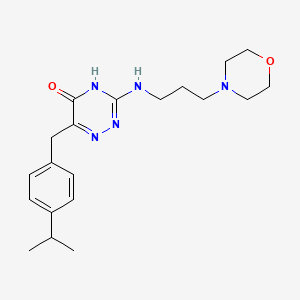
![ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}acetate](/img/structure/B2496524.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide](/img/structure/B2496528.png)


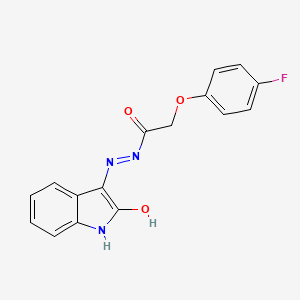
![5-bromo-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2496533.png)
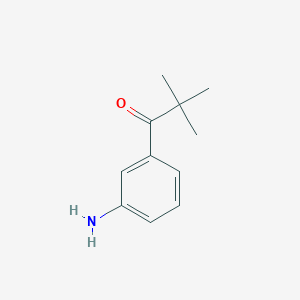
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2496536.png)
